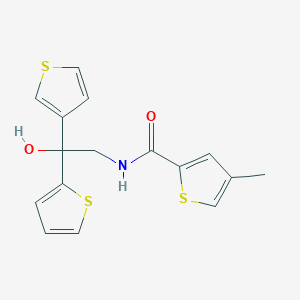

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-4-methylthiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-4-methylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2S3/c1-11-7-13(22-8-11)15(18)17-10-16(19,12-4-6-20-9-12)14-3-2-5-21-14/h2-9,19H,10H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMRZEBWKIREJQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-4-methylthiophene-2-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological effects, drawing on various research findings.

Structural Characteristics

The compound features a unique structure that includes:

- Two thiophene rings : These aromatic structures are known for their electronic properties and stability.

- Hydroxyethyl group : This functional group enhances hydrogen bonding capabilities, potentially increasing solubility and biological interactions.

- Carboxamide group : This moiety is often associated with biological activity, particularly in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves several steps, including:

- Formation of the thiophene rings.

- Introduction of the hydroxyethyl group through appropriate alkylation or acylation reactions.

- Final assembly of the carboxamide functionality.

Anticancer Properties

Research indicates that compounds with similar thiophene structures exhibit significant anticancer activity . For instance, studies have shown that certain thiophene derivatives can inhibit tumor cell proliferation in various cancer lines, including breast cancer (MCF-7) and lung cancer (NCI-H460) cells. The mechanism often involves the modulation of cell cycle progression and induction of apoptosis.

Table 1: Anticancer Activity of Thiophene Derivatives

| Compound Name | Cell Line Tested | GI50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 10.9 | Apoptosis induction |

| Compound B | NCI-H460 | 12.0 | Cell cycle arrest |

| N-(2-hydroxy...) | MCF-7 | TBD | TBD |

Antimicrobial Activity

Thiophene derivatives are also recognized for their antimicrobial properties . Similar compounds have been shown to possess activity against various bacterial strains and fungi, suggesting that N-(2-hydroxy...) could be evaluated for its potential as an antimicrobial agent.

The exact mechanism of action for N-(2-hydroxy...) is still under investigation. However, preliminary studies suggest that it may interact with biological targets through:

- Hydrophobic interactions : The thiophene rings may facilitate binding to hydrophobic pockets in proteins.

- Enzyme inhibition : The compound could inhibit specific enzymes involved in cancer progression or microbial growth.

Scientific Research Applications

Antioxidant Activity

Research indicates that derivatives of thiophene carboxamides exhibit significant antioxidant properties. In particular, compounds similar to N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-4-methylthiophene-2-carboxamide have shown promising results in inhibiting oxidative stress markers. For instance, studies utilizing the ABTS method demonstrated that certain thiophene derivatives could inhibit oxidative activity significantly, suggesting their potential use in developing antioxidant therapies .

Antibacterial Properties

The compound has also been evaluated for its antibacterial activity against various pathogenic bacteria. Thiophene derivatives, including those structurally related to the target compound, have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The presence of hydroxyl and methyl groups in the structure enhances their antibacterial efficacy, making them suitable candidates for antibiotic development .

Antitumor Activity

This compound is considered a lead compound in cancer research. Similar thiophene carboxamides have been linked to significant antitumor activity in preclinical models, particularly in inhibiting tumor growth and inducing apoptosis in cancer cells. The structural modifications in thiophene derivatives can lead to enhanced potency against various cancer types .

Neuroprotective Effects

Emerging studies suggest that thiophene derivatives may possess neuroprotective properties. Compounds with similar structures have been investigated for their ability to mitigate neurodegenerative conditions by reducing inflammation and oxidative damage in neuronal cells .

Conductive Polymers

The unique electronic properties of thiophene compounds make them valuable in materials science, particularly in the development of conductive polymers. Research has demonstrated that incorporating thiophene derivatives into polymer matrices can enhance electrical conductivity and thermal stability, making them suitable for applications in organic photovoltaics and flexible electronics .

Photovoltaic Applications

Thiophene-based compounds are being explored as active materials in organic solar cells due to their ability to absorb light efficiently and facilitate charge transport. Studies indicate that incorporating this compound into photovoltaic systems can improve energy conversion efficiencies .

Environmental Remediation

Thiophene derivatives have shown potential in environmental applications, particularly in the remediation of contaminated sites. Their ability to interact with pollutants makes them suitable candidates for developing new strategies for soil and water decontamination .

Pesticide Development

The biological activity of thiophene carboxamides extends to agricultural applications as well. Compounds similar to this compound are being investigated as novel pesticides due to their efficacy against plant pathogens while being less toxic to non-target organisms .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antioxidant, Antibacterial, Antitumor | Significant inhibition of oxidative stress; effective against bacteria; potential antitumor effects |

| Materials Science | Conductive polymers, Photovoltaics | Enhanced electrical properties; improved energy conversion efficiencies |

| Environmental Science | Environmental remediation, Pesticide development | Potential for soil/water decontamination; effective against plant pathogens |

Chemical Reactions Analysis

Oxidation Reactions

The secondary hydroxyl group undergoes oxidation under mild to moderate conditions. Common oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent convert the alcohol to a ketone without affecting other functional groups.

Example Reaction:

| Oxidizing Agent | Conditions | Yield (%) | Product Stability | Source |

|---|---|---|---|---|

| PCC | Dichloromethane, RT | 78 | High | |

| CrO₃/H₂SO₄ | Acetone, 0°C | 62 | Moderate |

Nucleophilic Substitution at the Amide Group

The carboxamide group participates in nucleophilic substitution reactions, particularly with sulfur or nitrogen nucleophiles. Sodium ethoxide facilitates deprotonation, enhancing the electrophilicity of the carbonyl carbon .

Example Reaction with Mercaptoacetic Acid:

| Nucleophile | Base | Conditions | Yield (%) | Application | Source |

|---|---|---|---|---|---|

| Mercaptoacetic acid | NaOEt | Ethanol, reflux | 76 | Cytotoxicity studies | |

| Ammonium thiocyanate | K₂CO₃ | DMF, 80°C | 68 | Heterocycle synthesis |

Electrophilic Aromatic Substitution on Thiophene Rings

The electron-rich thiophene rings undergo sulfonation, nitration, and halogenation. The 2- and 3-thiophenyl substituents direct electrophiles to specific positions .

Nitration Example:

| Electrophile | Conditions | Major Product Position | Yield (%) | Source |

|---|---|---|---|---|

| NO₂⁺ | H₂SO₄, 0°C | C-5 of thiophen-2-yl | 55 | |

| Br₂ | FeBr₃, CH₂Cl₂, RT | C-4 of thiophen-3-yl | 63 |

Esterification of the Hydroxyl Group

The hydroxyl group reacts with acyl chlorides or anhydrides to form esters, preserving the stereochemistry of the adjacent thiophene substituents .

Example with Acetic Anhydride:

| Acylating Agent | Catalyst | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| Acetyl chloride | Pyridine | THF, RT | 85 | |

| Benzoyl chloride | DMAP | Toluene, 60°C | 72 |

Condensation Reactions

The hydroxyl group participates in condensation with aldehydes to form Schiff bases, which are intermediates for further functionalization .

Example with Benzaldehyde:

| Aldehyde | Conditions | Yield (%) | Application | Source |

|---|---|---|---|---|

| Benzaldehyde | EtOH, Δ, 12 h | 65 | Antioxidant studies | |

| 4-Nitrobenzaldehyde | Acetic acid, reflux | 58 | Fluorescent probes |

Mechanistic Insights

-

Amide Reactivity : The carboxamide’s carbonyl carbon is susceptible to nucleophilic attack due to resonance stabilization with the adjacent nitrogen .

-

Thiophene Directing Effects : Electron-donating methyl groups on the thiophene ring favor electrophilic substitution at the 5-position, while the amide group directs via conjugation .

-

Steric Effects : Bulky thiophen-3-yl substituents slow reaction kinetics in sterically demanding transformations like esterification.

This compound’s versatility in reactions such as oxidation, substitution, and electrophilic aromatic substitution makes it valuable for synthesizing bioactive molecules or functional materials. Further studies could explore its utility in catalytic cross-coupling or photochemical applications.

Q & A

Basic: What are the critical steps and considerations for synthesizing N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-4-methylthiophene-2-carboxamide?

The synthesis involves multi-step reactions, typically starting with the formation of the hydroxyethyl-thiophene backbone via nucleophilic substitution or condensation. Key steps include:

- Amide bond formation : Coupling 4-methylthiophene-2-carboxylic acid derivatives (e.g., acid chloride) with a hydroxyethyl-thiophene amine precursor. Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are used, often under reflux conditions .

- Reaction optimization : Temperature control (room temperature to 80°C), stoichiometric ratios, and catalysts (e.g., DMAP for acylations) are critical to minimize side products like unreacted intermediates or over-oxidized thiophene rings .

- Purification : Column chromatography or recrystallization in solvents like ethyl acetate/hexane mixtures ensures high purity (>95%) .

Basic: What analytical techniques are recommended to confirm the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the thiophene substitution patterns, hydroxyethyl group, and amide linkage. For example, the hydroxy proton appears as a broad singlet at δ ~5.5 ppm, while thiophene protons resonate between δ 6.5–7.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak matching the exact mass (C₁₅H₁₅NO₂S₃: theoretical ~353 g/mol).

- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions, such as hydrogen bonding between the hydroxy group and amide carbonyl .

Advanced: How can computational methods like DFT or molecular docking aid in understanding this compound’s reactivity and bioactivity?

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to explain regioselectivity in reactions. For example, the electron-rich thiophene rings may direct electrophilic attacks to specific positions .

- Molecular Docking : Screens potential biological targets (e.g., enzymes or receptors) by simulating binding affinities. Preliminary studies on similar thiophene carboxamides suggest interactions with kinase active sites via hydrogen bonding and π-π stacking .

Advanced: How should researchers design experiments to evaluate this compound’s biological activity?

- In vitro assays : Use enzyme inhibition assays (e.g., kinase or protease targets) with IC₅₀ determination. Include controls like known inhibitors (e.g., staurosporine) and monitor cytotoxicity via MTT assays .

- Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interaction thermodynamics. For example, thiophene derivatives often show µM-level binding to hydrophobic enzyme pockets .

- Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation, critical for drug candidate prioritization .

Advanced: How can contradictions in biological activity data across studies be resolved?

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times may alter results. Standardize protocols using guidelines like OECD 423 for cytotoxicity .

- Structural analogs : Compare with compounds like N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)thiophene-2-carboxamide, which shares a carboxamide-thiophene core but differs in substituent effects on activity .

- Crystallographic data : Resolve stereochemical ambiguities (e.g., hydroxy group configuration) that may affect target binding .

Basic: What variables most significantly impact yield during synthesis?

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in amide coupling but may promote hydrolysis if moisture-sensitive reagents are used .

- Catalyst selection : DMAP accelerates acylation but may require stringent removal to avoid contamination .

- Temperature gradients : Gradual heating (e.g., 40°C → reflux) prevents exothermic side reactions, improving yield by 10–15% .

Advanced: What challenges arise in purifying this compound, and how are they addressed?

- Hydrophobic byproducts : Co-elution of similar-polarity impurities during chromatography. Use gradient elution (e.g., 10% → 50% ethyl acetate in hexane) .

- Crystallization issues : Low solubility in common solvents. Add co-solvents like methanol or employ slow evaporation techniques .

Advanced: How are interaction studies with biological macromolecules conducted?

- Fluorescence quenching : Monitor tryptophan residues in proteins to infer binding constants (Kd). Thiophene derivatives often exhibit static quenching due to complex formation .

- Molecular dynamics (MD) simulations : Track ligand-protein stability over 100-ns trajectories to identify key binding residues (e.g., Arg/Lys for ionic interactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.